(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol
Overview
Description
(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol is a chiral compound with the molecular formula C17H29NO and a molecular weight of 263.42 g/mol . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its clear to slightly yellow liquid form and is often used as a reagent in synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol typically involves the reaction of a suitable precursor with dibutylamine under controlled conditions. One common method includes the reduction of a corresponding ketone or aldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to achieve high efficiency and consistency . The compound is then purified using techniques like distillation or chromatography to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol undergoes several types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions where the dibutylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted alcohols .
Scientific Research Applications
(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of materials.
Mechanism of Action
The mechanism of action of (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . Its chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-(Dibutylamino)-1,2,3,4-tetrahydronaphthalen-2-ol
- (1S,2R)-2-(Dibutylamino)-1-phenyl-1-propanol
Uniqueness
(1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher selectivity and potency in certain applications, making it a valuable reagent in research and industry .
Properties
IUPAC Name |
(1S,2R)-2-(dibutylamino)-1-phenylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO/c1-4-6-13-18(14-7-5-2)15(3)17(19)16-11-9-8-10-12-16/h8-12,15,17,19H,4-7,13-14H2,1-3H3/t15-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRGNOFUBFINSX-NVXWUHKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(C)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)[C@H](C)[C@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10451509 | |
Record name | (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114389-70-7 | |
Record name | (αS)-α-[(1R)-1-(Dibutylamino)ethyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114389-70-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,2R)-2-(Dibutylamino)-1-phenylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10451509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2R)-(-)-2-(Dibutylamino)-1-phenyl-1-propanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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